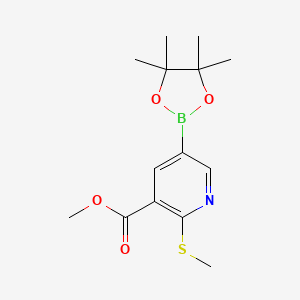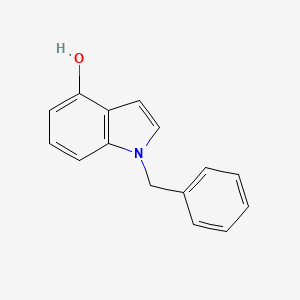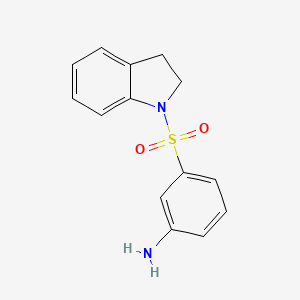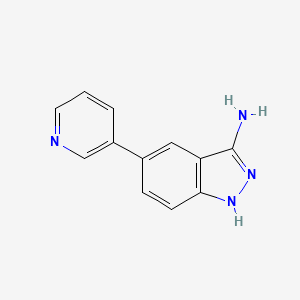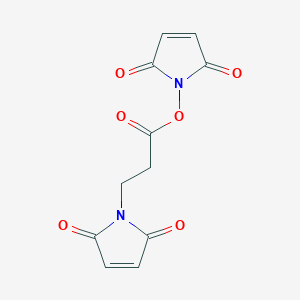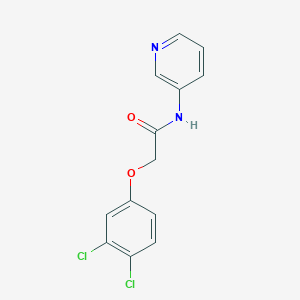
2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group and a pyridinylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 3,4-dichlorophenol with pyridine-3-ylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on plant growth and stress tolerance.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its antiviral and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)-N-pyridin-3-ylacetamide can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in plant growth regulation and stress tolerance.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Investigated for its antiviral activity and mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other related compounds.
Properties
CAS No. |
21897-04-1 |
|---|---|
Molecular Formula |
C13H10Cl2N2O2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)19-8-13(18)17-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
InChI Key |
ZYTVLXHIWUTYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


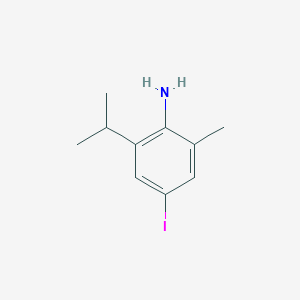
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
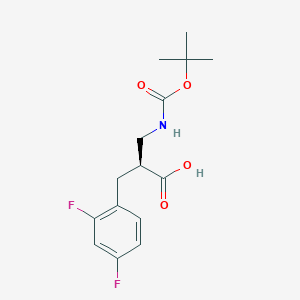
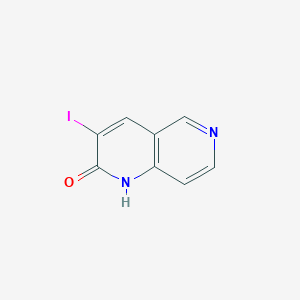
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

